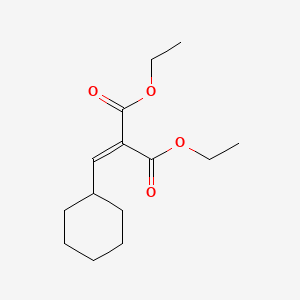

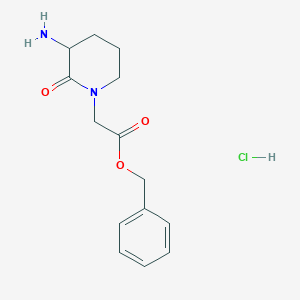

![molecular formula C11H8FNO4 B12292960 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)

3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 3-[(4-fluorophényl)(hydroxy)méthyl]isoxazole-4-carboxylique est un composé qui appartient à la famille des isoxazoles, qui est une fraction hétérocyclique à cinq chaînons contenant un atome d’oxygène et un atome d’azote à des positions adjacentes. Les isoxazoles sont importants en chimie médicinale en raison de leur présence dans de nombreux médicaments disponibles dans le commerce et de leur large éventail d’activités biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 3-[(4-fluorophényl)(hydroxy)méthyl]isoxazole-4-carboxylique implique généralement la réaction de cycloaddition d’oxydes de nitriles avec des oléfines ou des alcynes. Cette réaction est souvent catalysée par des métaux tels que le cuivre (I) ou le ruthénium (II), bien que des voies de synthèse sans métaux soient également explorées afin de réduire les coûts et l’impact environnemental . Les conditions de réaction impliquent généralement des températures modérées et l’utilisation de solvants tels que le dichlorométhane ou le toluène .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des réactions de cycloaddition à grande échelle utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. L’utilisation de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, devient également plus courante dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3-[(4-fluorophényl)(hydroxy)méthyl]isoxazole-4-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction impliquent généralement des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium dans un milieu aqueux à température ambiante.

Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre à basse température.

Substitution : Méthylate de sodium dans le méthanol sous reflux.

Principaux produits formés

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’alcools ou d’amines.

Substitution : Formation de dérivés isoxazole substitués.

Applications De Recherche Scientifique

L’acide 3-[(4-fluorophényl)(hydroxy)méthyl]isoxazole-4-carboxylique a un large éventail d’applications en recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs.

Médecine : Étudié pour ses propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques

Mécanisme D'action

Le mécanisme d’action de l’acide 3-[(4-fluorophényl)(hydroxy)méthyl]isoxazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en agissant comme un agoniste ou un antagoniste. Ces interactions peuvent entraîner divers effets biologiques, tels qu’une activité anti-inflammatoire ou anticancéreuse .

Comparaison Avec Des Composés Similaires

Composés similaires

Isoxazole : Le composé parent ayant une structure similaire mais sans les groupes fluorophényle et hydroxy.

4-Fluorophényl isoxazole : Structure similaire mais sans les groupes hydroxy et acide carboxylique.

Hydroxymethyl isoxazole : Structure similaire mais sans les groupes fluorophényle et acide carboxylique

Unicité

L’acide 3-[(4-fluorophényl)(hydroxy)méthyl]isoxazole-4-carboxylique est unique en raison de la présence à la fois des groupes fluorophényle et hydroxy, ce qui peut améliorer son activité biologique et sa spécificité.

Propriétés

Formule moléculaire |

C11H8FNO4 |

|---|---|

Poids moléculaire |

237.18 g/mol |

Nom IUPAC |

3-[(4-fluorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H8FNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16) |

Clé InChI |

PSQZAXCEYXOLNZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)

![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)

![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)